2-Cyano-3'-piperidinomethyl benzophenone
Description
2-Cyano-3'-piperidinomethyl benzophenone is a synthetic benzophenone derivative characterized by a cyano (-CN) group at the 2-position and a piperidinomethyl (-CH₂-piperidine) substituent at the 3'-position of the benzophenone core. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzophenone derivatives, which are known for their anticancer, antiproliferative, and photostability properties .
Properties
IUPAC Name |
2-[3-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-14-18-8-2-3-10-19(18)20(23)17-9-6-7-16(13-17)15-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFMYQRTSBKVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643128 | |
| Record name | 2-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-68-2 | |
| Record name | 2-[3-(1-Piperidinylmethyl)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions include:
Reagents: 2-bromobenzophenone, copper(I) cyanide
Solvent: Dimethylformamide (DMF)
Temperature: Elevated temperatures to facilitate the substitution reaction
Industrial Production Methods
While specific industrial production methods for 2-Cyano-3’-piperidinomethyl benzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:
Reduction: Reduction of the cyano group to an amine group using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions involving the cyano group or the benzophenone core.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4)
Solvents: Dimethylformamide (DMF), ethanol
Temperature: Varies depending on the reaction, typically room temperature to elevated temperatures
Major Products Formed
Reduction: Conversion of the cyano group to an amine group, resulting in the formation of 3-arylphthalides.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
One of the primary applications of 2-Cyano-3'-piperidinomethyl benzophenone is as a photoinitiator in polymer chemistry. Photoinitiators are compounds that absorb light and initiate polymerization processes upon exposure to UV light. This property is crucial in the production of UV-cured coatings, inks, and adhesives.
- Case Study : A study demonstrated that incorporating this compound into UV-curable formulations significantly improved the curing efficiency and mechanical properties of the resulting polymers. The compound's ability to generate free radicals upon UV exposure enhances the polymerization rate, leading to faster curing times and stronger materials .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Case Study : Research indicated that derivatives of this compound exhibited promising activity against certain cancer cell lines. In vitro studies showed that modifications to its structure could enhance cytotoxicity while reducing off-target effects .
Organic Synthesis
The compound is also utilized as an intermediate in organic synthesis processes. Its unique functional groups make it suitable for synthesizing more complex molecules.
- Case Study : In a synthetic pathway involving multi-step reactions, this compound was used to create novel heterocyclic compounds with potential pharmaceutical applications. The reaction conditions were optimized to maximize yield and purity .
Data Tables
Mechanism of Action
The mechanism of action of 2-Cyano-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The cyano group and the piperidinomethyl group play crucial roles in its reactivity and binding affinity. The compound can undergo reduction and substitution reactions, leading to the formation of various products that can interact with biological molecules .
Comparison with Similar Compounds
Key Structural Insights :
- Cyano vs. Chloro: The cyano group’s electron-withdrawing nature enhances reactivity and antiproliferative effects compared to chloro-substituted analogs .
- Piperidinomethyl Group: Improves membrane permeability and binding affinity to biological targets, as seen in glycyrrhetinic acid derivatives .
Antiproliferative Effects
- Cyano-Enone Derivatives: Compounds with a cyano-enone moiety, such as CDODO-Me-11 (methyl 2-cyano-3,11-dioxoolean-1,12-dien-30-oate), exhibit potent growth inhibition in HL-60 leukemia cells (IC₅₀ = 0.8 µM). The cyano group stabilizes enone conjugation, enhancing electrophilic reactivity and interaction with cellular targets .
- Piperidine-Containing Analogs: Derivatives like 9b (N-(2-cyano-3,11-dioxoolean-1,12-dien-30-yl)-4-piperidyl piperidine) show a two-fold increase in potency compared to non-piperidine analogs, underscoring the role of nitrogen heterocycles in improving bioavailability .
- CAI : Demonstrates dual inhibition of calcium influx and arachidonic acid release (IC₅₀ = 5–10 µM), with linear correlations between calcium modulation and antiproliferative activity (r² = 0.971) .
Photostability
Benzophenone derivatives exhibit variable photostability depending on substituents:
| Compound (Abbreviation) | Photostability Ranking (High → Low) | Functional Group Impact |
|---|---|---|
| DHM-BP | 1 | Methoxy groups enhance stability |
| This compound | ~3 (estimated) | Cyano group reduces UV degradation |
| BP (Benzophenone) | 4 | Unsubstituted core degrades rapidly |
| KP (Ketoprofen) | 8 | Carboxylic acid decreases stability |
Source: Adapted from photostability studies on benzophenones .
Biological Activity
2-Cyano-3'-piperidinomethyl benzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. It has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O, featuring a benzophenone core with a piperidinyl group and a cyano substituent. This structural arrangement is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 284.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | Not available |
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Its mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could modulate receptor activities, influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Photostability in Sunscreens : Research has shown that this compound can enhance the photostability of sunscreen formulations when combined with other UV filters. This property is crucial for maintaining efficacy under UV exposure conditions .
- Toxicological Assessments : Toxicological studies have evaluated the compound's safety profile. Findings indicate low toxicity levels in standard assays, although further investigations are needed to fully understand its long-term effects .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Photostability | Enhances stability in sunscreen formulations |
| Toxicity | Low toxicity in preliminary assessments |
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Specific areas for future studies include:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which the compound exerts its biological effects.
- Clinical Trials : Evaluating the efficacy and safety in clinical settings to assess therapeutic applications.
- Environmental Impact Studies : Understanding the ecological implications of using this compound in consumer products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
